

Spectral Analysis: A Comparative Guide to 2-Cyano-2-nitroacetamide and Cyanoacetamide

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Compound of Interest

Compound Name: Acetamide, 2-cyano-2-nitro-

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For researchers, scientists, and professionals in drug development, understanding the spectral characteristics of novel compounds is paramount for structure elucidation and quality control. This guide provides a comparative analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 2-Cyano-2-nitroacetamide and the experimental data for a key alternative, Cyanoacetamide.

Due to the limited availability of public experimental spectral data for 2-Cyano-2-nitroacetamide, this guide presents a predicted analysis based on established principles of spectroscopy. This predictive approach, juxtaposed with the verified experimental data for Cyanoacetamide, offers a valuable resource for researchers working with these and similar chemical entities.

Comparative Spectral Data

The following tables summarize the predicted NMR and IR spectral data for 2-Cyano-2-nitroacetamide and the available experimental data for Cyanoacetamide.

Table 1: Comparison of ^1H NMR Spectral Data

Compound	Predicted/Experimental Chemical Shift (δ) ppm	Multiplicity	Assignment
2-Cyano-2-nitroacetamide	~ 7.5 - 8.5	Broad Singlet	-NH ₂
	~ 6.0 - 6.5	Singlet	-CH(CN)(NO ₂)
Cyanoacetamide	7.32, 7.63[1]	Singlet	-NH ₂
	3.58[1]	Singlet	-CH ₂ (CN)

Solvent: DMSO-d₆[1]

Table 2: Comparison of ¹³C NMR Spectral Data

Compound	Predicted/Experimental Chemical Shift (δ) ppm	Assignment
2-Cyano-2-nitroacetamide	~ 160 - 165	C=O (Amide)
	~ 110 - 115	-CN (Nitrile)
	~ 80 - 90	-CH(CN)(NO ₂)
Cyanoacetamide	168.15[1]	C=O (Amide)
	116.77[1]	-CN (Nitrile)
	26.18[1]	-CH ₂ (CN)

Solvent: D₂O[1]

Table 3: Comparison of Key IR Absorption Bands

Functional Group	Predicted/Experimental Wavenumber (cm ⁻¹) for 2-Cyano-2-nitroacetamide	Predicted/Experimental Wavenumber (cm ⁻¹) for Cyanoacetamide	Vibrational Mode
N-H (Amide)	~ 3400 - 3200	3365 (approx.)	Stretching
C-H (Aliphatic)	~ 3000 - 2900	2950 (approx.)	Stretching
C≡N (Nitrile)	~ 2260 - 2240	2210[2]	Stretching
C=O (Amide)	~ 1700 - 1680	1668[2]	Stretching
N-O (Nitro)	~ 1560 - 1540 (asymmetric)	Not Applicable	Stretching
~ 1350 - 1330 (symmetric)	Not Applicable	Stretching	

Experimental Protocols

Standard protocols for acquiring NMR and IR spectra are crucial for obtaining reliable and reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

2. ¹H NMR Spectroscopy:

- The instrument is typically a 300 MHz or higher field NMR spectrometer.
- Acquire a standard one-dimensional proton spectrum.
- Set the spectral width to approximately -2 to 12 ppm.

- The number of scans can range from 8 to 64, depending on the sample concentration.
- Process the data with Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

3. ^{13}C NMR Spectroscopy:

- Use the same sample prepared for ^1H NMR.
- Acquire a proton-decoupled ^{13}C spectrum.
- Set the spectral width to approximately 0 to 200 ppm.
- Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
- Process the data similarly to the ^1H spectrum and reference the chemical shifts to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

2. Data Acquisition:

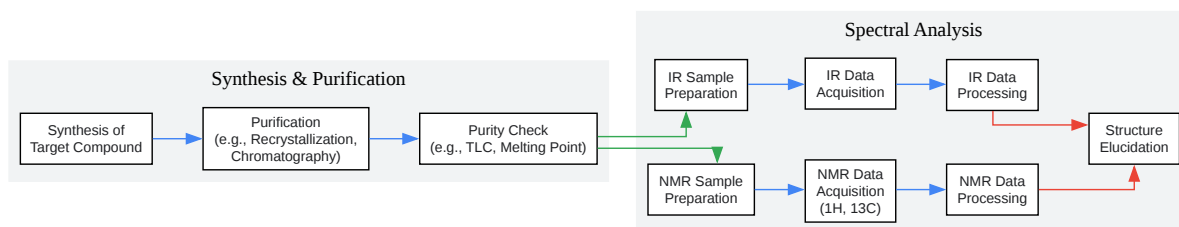
- Record a background spectrum of the empty ATR crystal.
- Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.
- Typically, spectra are collected over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} .
- Co-add 16 to 32 scans to improve the signal-to-noise ratio.

3. Data Analysis:

- Identify the characteristic absorption bands and assign them to the corresponding functional groups.

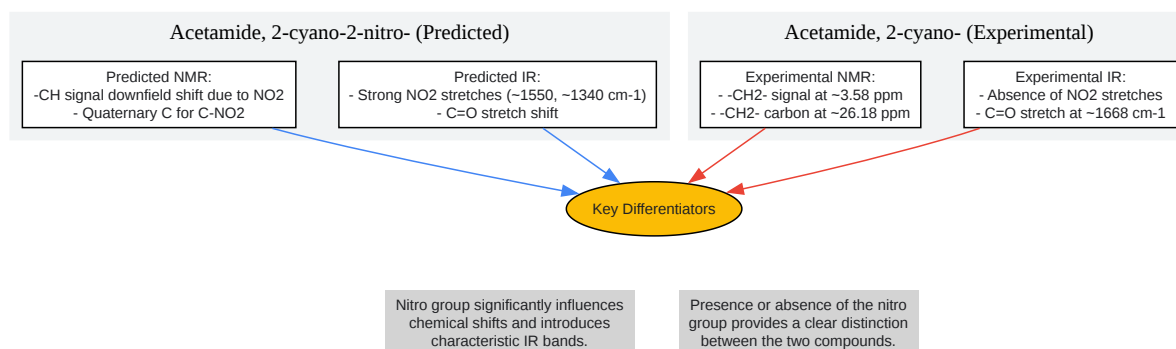
Visualizing Workflows and Comparisons

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for spectral analysis and a logical comparison of the spectral features of the two compounds.



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Caption: Experimental workflow for the synthesis, purification, and spectral analysis of a chemical compound.



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Caption: Logical comparison of the predicted and experimental spectral features.

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References

- 1. Cyanoacetamide | C₃H₄N₂O | CID 7898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
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